![molecular formula C11H18BrN3O2 B1457230 [2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester CAS No. 877399-67-2](/img/structure/B1457230.png)
[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a bromine atom attached to the pyrazole ring, an ethyl group, and a carbamic acid tert-butyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a bromine atom, an ethyl group, and a carbamic acid tert-butyl ester group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carbamic acid tert-butyl ester group, which can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly volatile, while the carbamic acid tert-butyl ester group could make it polar and capable of participating in hydrogen bonding .Applications De Recherche Scientifique
Medicinal Chemistry
Pyrazole derivatives are extensively used in medicinal chemistry due to their structural diversity and biological activities. The bromo-substituted pyrazoles, such as the compound , can serve as potent intermediates in the synthesis of pharmaceuticals. They often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. The presence of the bromo group can also enhance the binding affinity of these molecules to biological targets, making them valuable in drug design and discovery .
Agrochemistry
In the field of agrochemistry, pyrazole derivatives are utilized for their pesticidal properties. They can act as herbicides, insecticides, and fungicides. The bromo group in the compound can be crucial for the activity against a broad spectrum of agricultural pests. Researchers are exploring these compounds for their potential to provide safer and more effective agrochemicals .
Material Science
The pyrazole core of the compound can be used in material science, particularly in the development of new materials with desirable photophysical properties. These materials can be applied in the creation of organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of pyrazoles make them suitable for use as semiconductors or conductive polymers .
Coordination Chemistry
Pyrazole derivatives are known to form stable complexes with various metals, which is beneficial in coordination chemistry. These complexes can be used as catalysts in various chemical reactions or as materials with unique magnetic and electronic properties. The bromo-substituted pyrazoles, in particular, can enhance the stability and reactivity of these metal complexes .
Organometallic Chemistry
In organometallic chemistry, the compound can be used to synthesize organometallic complexes with transition metals. These complexes have applications in catalysis, including polymerization reactions and fine chemical synthesis. The bromo group on the pyrazole ring can facilitate the formation of these complexes and improve their catalytic efficiency .
Biological Research
Pyrazole derivatives are also valuable tools in biological research. They can be used as probes to study biological processes or as inhibitors to modulate enzyme activity. The specific compound “[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester” could potentially be used to investigate the role of various enzymes in cellular processes, given its structural features that allow for selective interaction with biological molecules .
Propriétés
IUPAC Name |
tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)5-6-15-8-9(12)7-13-15/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXHVJPCPLQZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

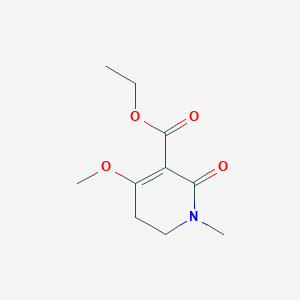
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
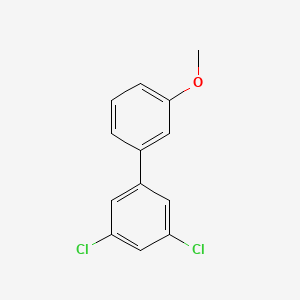
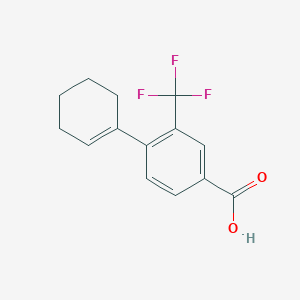
![1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-imidazolidin-2-one](/img/structure/B1457155.png)
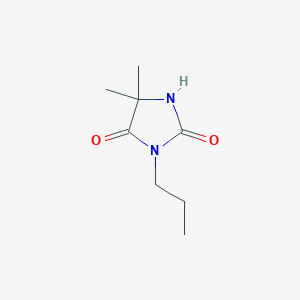
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
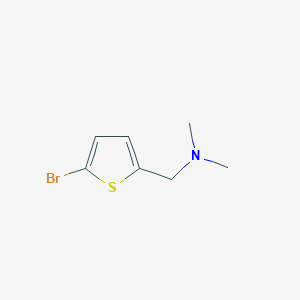
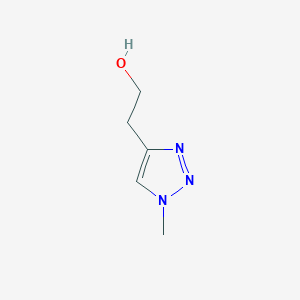
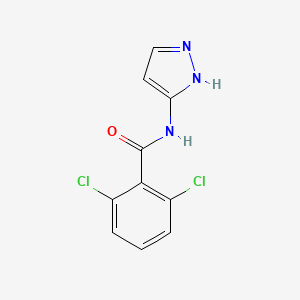
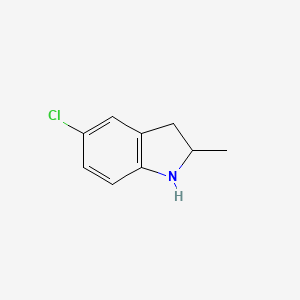
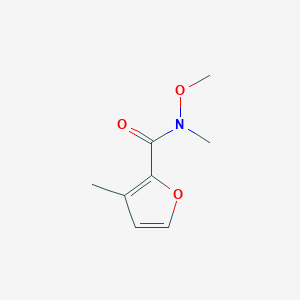
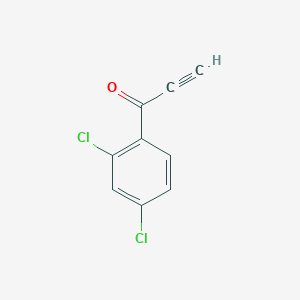
![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)